molecular formula C19H19NO2 B3024253 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate CAS No. 300701-26-2

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate

Cat. No. B3024253
CAS RN: 300701-26-2
M. Wt: 293.4 g/mol
InChI Key: OEEHFISDBQJLJD-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate is a chemical compound with the molecular formula C19H19NO2 .


Synthesis Analysis

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) derivatives, such as 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate, has been a topic of interest due to their significant pharmacological importance . The process involves the heterogeneous catalytic condensation of aniline with acetone . The catalysts used in this process are Zn2+, Sn2+, and Cu2+ -exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 . Among these, Zn0.5TPA/Al2O3 showed the highest aniline conversion with the highest yield of TMQ up to three consecutive cycles .


Molecular Structure Analysis

The molecular structure of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate is represented by the formula C19H19NO2 . It has an average mass of 293.360 Da and a monoisotopic mass of 293.141571 Da .


Chemical Reactions Analysis

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate involves the condensation of aniline with acetone . This reaction is facilitated by metal-exchanged catalysts, with Zn0.5TPA/Al2O3 showing the highest aniline conversion . The reaction conditions are optimized, and a plausible reaction mechanistic pathway is derived from FT-IR and GC–MS data .

Scientific Research Applications

Growth Stimulation in Woody Plants

Research has shown that synthesized organic compounds related to 2,2,4-Trimethyl-1,2-dihydroquinoline, including its derivatives and hydrogenated analogs, have been tested as growth stimulators for woody plants, particularly Rhododendron species. These compounds, especially dihydroquinolines at concentrations of 0.05% and 0.1%, showed significant efficacy in increasing the height of seedlings. Notably, these compounds were recognized as environmentally friendly and suggested for use as growth stimulators in ornamental woody plants (Vostrikova et al., 2020).

Mechanism of Antioxidant Action

A study on 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, closely related to 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate, investigated its reaction with alkylperoxyls. The study revealed the formation of certain dimeric and quinoline derivatives as a result of this reaction, contributing to a deeper understanding of the compound's antioxidant properties (Taimr, 1994).

Application in Agricultural Crop Growth

Another study explored the effects of synthesized organic compounds, including those related to 2,2,4-Trimethyl-1,2-dihydroquinoline, on agricultural crops such as Solanum melongena (eggplant). These compounds were found to significantly stimulate seed germination, plant growth, and yield, highlighting their potential as growth stimulants in agricultural settings (Vostrikova et al., 2021).

Role in Photophysical Processes

In the realm of photochemistry, the study of primary photochemical and photophysical processes in compounds like 2,2,4-Trimethyl-1,2-dihydroquinolines has revealed interesting behaviors regarding their quantum yields for photodissociation and fluorescence. This research offers insights into the behavior of these compounds under various light conditions (Malkin et al., 1984).

Silver(I)-Catalyzed C–N Coupling

A study demonstrated the successful synthesis of C,N-linked dimeric 1,2-dihydro-2,2,4-trimethylquinolines through a silver(I)-catalyzed direct functionalization of a C–H bond. This research is significant as it represents one of the rare instances of silver-catalyzed C–N bond formation, contributing to the field of synthetic chemistry (Fotie et al., 2012).

Hepatoprotective and Antioxidant Properties

Research on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, a compound related to 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate, has shown its potential in reducing oxidative stress severity and liver cell damage in rats with toxic liver injury. This suggests its hepatoprotective and antioxidant properties, offering a promising avenue for further medicinal research (Brazhnikova et al., 2020).

properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-13-12-19(2,3)20-17-10-9-15(11-16(13)17)22-18(21)14-7-5-4-6-8-14/h4-12,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEHFISDBQJLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350756
Record name 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate

CAS RN

5493-40-3
Record name 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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